molecular formula C13H11BrN6O5 B11476211 N-[(5-bromofuran-2-yl)methyl]-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

N-[(5-bromofuran-2-yl)methyl]-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11476211
M. Wt: 411.17 g/mol
InChI Key: BOGBZGUSPSOLDY-UHFFFAOYSA-N
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Description

N-[(5-bromofuran-2-yl)methyl]-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a combination of furan, pyrazole, and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromofuran-2-yl)methyl]-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyrazole intermediates, followed by their coupling to form the final oxadiazole compound. Common reagents used in these reactions include bromine, nitro compounds, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromofuran-2-yl)methyl]-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove nitro groups or reduce other functional groups within the molecule.

    Substitution: The bromine atom in the furan ring can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a variety of derivatives with different substituents on the furan ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-bromofuran-2-yl)methyl]-3,4-dimethylaniline
  • 2-BROMO-4-CHLORO-5-METHYLPHENYL N-(2-METHYL-5-NITROPHENYL)CARBAMATE

Uniqueness

N-[(5-bromofuran-2-yl)methyl]-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is unique due to its combination of furan, pyrazole, and oxadiazole rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C13H11BrN6O5

Molecular Weight

411.17 g/mol

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-3-[(5-methyl-3-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C13H11BrN6O5/c1-7-4-11(20(22)23)17-19(7)6-10-16-13(25-18-10)12(21)15-5-8-2-3-9(14)24-8/h2-4H,5-6H2,1H3,(H,15,21)

InChI Key

BOGBZGUSPSOLDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=NOC(=N2)C(=O)NCC3=CC=C(O3)Br)[N+](=O)[O-]

Origin of Product

United States

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